molecular formula C14H9ClF3N3 B12561268 7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline CAS No. 193203-45-1

7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline

Cat. No.: B12561268
CAS No.: 193203-45-1
M. Wt: 311.69 g/mol
InChI Key: QCGYFYDSSBUJMZ-UHFFFAOYSA-N
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Description

7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group and a pyrazole ring in its structure makes this compound particularly interesting for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed to form carbon-carbon bonds, using palladium catalysts and boron reagents . The reaction conditions usually involve mild temperatures and the use of solvents like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis can enhance reaction rates and yields. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where halogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines.

Scientific Research Applications

7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . The compound can penetrate cell membranes and affect intracellular pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-7-(trifluoromethyl)quinoline: Shares a similar quinoline core but lacks the pyrazole ring.

    7-(Trifluoromethyl)quinoline-4-thiol: Contains a thiol group instead of the pyrazole ring.

    Fluoroquinolones: A class of antibiotics with a fluorine atom in the quinoline ring.

Uniqueness

The presence of both the trifluoromethyl group and the pyrazole ring in 7-Chloro-4-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]quinoline makes it unique compared to other quinoline derivatives. This combination enhances its chemical stability, biological activity, and potential for diverse applications in research and industry .

Properties

CAS No.

193203-45-1

Molecular Formula

C14H9ClF3N3

Molecular Weight

311.69 g/mol

IUPAC Name

7-chloro-4-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]quinoline

InChI

InChI=1S/C14H9ClF3N3/c1-8-6-13(14(16,17)18)21(20-8)12-4-5-19-11-7-9(15)2-3-10(11)12/h2-7H,1H3

InChI Key

QCGYFYDSSBUJMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(F)(F)F)C2=C3C=CC(=CC3=NC=C2)Cl

Origin of Product

United States

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